molecular formula C13H18O3S B1346323 2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898772-86-6

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No.: B1346323
CAS No.: 898772-86-6
M. Wt: 254.35 g/mol
InChI Key: MCMSZRGTPPYKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a unique combination of functional groups, including a dioxolane ring and a thienyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetalization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thienyl derivatives.

Scientific Research Applications

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thienyl ketone moiety can participate in various biochemical interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to its combination of a dioxolane ring and a thienyl ketone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-13(2,3)8-9(14)10-4-5-11(17-10)12-15-6-7-16-12/h4-5,12H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMSZRGTPPYKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641910
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-86-6
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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